molecular formula C19H24N2O4S B2848472 1-(2-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1421507-15-4

1-(2-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2848472
CAS No.: 1421507-15-4
M. Wt: 376.47
InChI Key: KETYUVYWNIPDLT-UHFFFAOYSA-N
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Description

1-(2-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a pyrrolidine-2,5-dione (succinimide) scaffold, a motif present in compounds studied for their central nervous system activity. Research into structurally related molecules has shown that the succinimide core can contribute to anticonvulsant properties, as demonstrated in various seizure models . The molecule's architecture suggests potential for diverse biological activity, as the 1,2,3-triazoloamide moiety, which shares some topological similarities with amide bonds, is known to be explored in drug discovery for its stability and ability to mimic amide bonds . Furthermore, the inclusion of a phenylpiperazine-like fragment, connected via a flexible linker, is a feature common in ligands designed to target neurological systems. The (4-methoxyphenyl)thio moiety may offer a unique electronic and steric profile, potentially influencing the compound's interaction with biological targets. This combination of features makes this compound a valuable chemical tool for researchers investigating new pharmacophores for neurological applications, mapping structure-activity relationships (SAR), and screening for novel bioactive entities.

Properties

IUPAC Name

1-[2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-15-2-4-16(5-3-15)26-13-14-8-10-20(11-9-14)19(24)12-21-17(22)6-7-18(21)23/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETYUVYWNIPDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound with potential pharmacological applications. Its structure features a piperidine ring and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H31NO3SC_{25}H_{31}NO_3S, with a molecular weight of 425.6 g/mol. The presence of a methoxyphenyl group and a thioether linkage enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC25H31NO3S
Molecular Weight425.6 g/mol
CAS Number1421453-81-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The methoxy groups enhance binding affinity, while the piperidine structure contributes to the compound's stability and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogues with thiazole integration have shown potent cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity.

Anticonvulsant Activity

In studies focused on anticonvulsant properties, derivatives containing the piperidine moiety have demonstrated efficacy in animal models of seizures. For example, certain thiazole-bearing molecules have been reported to eliminate tonic extensor phases in seizure models, suggesting potential therapeutic applications for epilepsy.

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Thiazole derivatives have shown activity against bacterial strains comparable to standard antibiotics like norfloxacin. This suggests that this compound could be explored for its potential in treating infections.

Study on Anticancer Activity

A study published in MDPI demonstrated that thiazole-integrated pyrrolidinones exhibited significant cytotoxicity against cancer cell lines with IC50 values lower than those of standard drugs like doxorubicin. The presence of electron-donating groups on the phenyl rings was crucial for enhancing activity .

Anticonvulsant Screening

In another investigation, a series of piperidine derivatives were screened for anticonvulsant activity using the maximal electroshock seizure test (MEST). Compounds that included methoxy groups showed promising results in reducing seizure duration and frequency.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Key Substituents Molecular Weight Yield (%) Melting Point (°C) Reference
Target Compound 4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl, 2-oxoethyl Not Reported - - -
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl, piperidin-1-yl 288.34 - -
1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4i) 5-Methoxyindole-substituted piperidinyl, 2-oxoethyl 583.67 84.0 178–182
1-(4-Fluorophenyl)pyrrole-2,5-dione 4-Fluorophenyl 193.16 - -
1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione 4-Methylpyridinyl, cyclohexyl 286.35 - -

Key Observations :

  • The target compound’s (4-methoxyphenyl)thio-methyl group distinguishes it from analogs with simpler aryl or alkyl substituents (e.g., 4-fluorophenyl in ). This substitution likely enhances its membrane permeability compared to polar groups like indole .

Pharmacological Activity

Anticonvulsant Activity

Pyrrolidine-2,5-dione derivatives with 3,3-dialkyl or spirocyclic substituents (e.g., cyclohexane) exhibit potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests . For instance, 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione showed ED50 values of 30 mg/kg in scPTZ tests . In contrast, the target compound’s 4-methoxyphenylthio group may shift its activity toward non-CNS targets due to increased lipophilicity (logP ~1.08, inferred from ).

Anticancer Activity

Compounds with piperidinyl and arylthio motifs demonstrate selective anticancer effects. For example, 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d) exhibited GI50 values of 0.69–3.35 µM against leukemia cell lines . The target compound’s piperidine-thioether linkage may similarly engage DNA repair pathways or kinase inhibition, though specific data are lacking.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (Inferred) 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4i
Molecular Weight ~400 (estimated) 288.34 583.67
logP ~1.5 (estimated) 1.0844 Not Reported
Polar Surface Area (Ų) ~40 39.53 >80 (indole rings)
Hydrogen Bond Acceptors 6–7 6 10

Key Insights :

  • The target compound’s logP (~1.5) suggests moderate lipophilicity, balancing blood-brain barrier penetration and solubility .
  • Its polar surface area (~40 Ų) is lower than indole-containing analogs (e.g., 4i), favoring oral bioavailability .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by coupling to the pyrrolidine-2,5-dione core. Key steps include:

  • Thioether formation : Reaction of 4-methoxyphenylthiol with a bromomethyl-piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-methoxyphenyl)thio)methyl group .
  • Oxoethyl linkage : Coupling the piperidine intermediate to pyrrolidine-2,5-dione via a 2-oxoethyl spacer using nucleophilic substitution or amide bond formation. Reaction conditions (temperature, solvent polarity, and inert atmosphere) must be optimized to prevent oxidation of sulfur-containing moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization are commonly used to achieve >95% purity .
    Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for structural characterization, and how are they applied?

  • NMR spectroscopy :
    • ¹H NMR : Identifies protons on the piperidine (δ 3.0–3.5 ppm), pyrrolidine-2,5-dione (δ 2.6–3.2 ppm), and methoxyphenyl (δ 3.8 ppm for OCH₃) groups. Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Detects carbonyl groups (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass spectrometry : HRMS (ESI⁺ or EI⁺) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments, ensuring no side products remain .
  • FT-IR : Confirms C=O stretches (~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Pyrrolidine-2,5-dione core : Susceptible to nucleophilic attack at the carbonyl groups, enabling modifications via ring-opening reactions with amines or thiols .
  • Thioether group : Oxidizes to sulfoxide/sulfone under strong oxidizing conditions (e.g., H₂O₂), requiring inert atmospheres (N₂/Ar) during synthesis .
  • Piperidine ring : Basic nitrogen can participate in salt formation or serve as a hydrogen-bond acceptor in target interactions .

Advanced Questions

Q. How can computational methods predict reactivity and optimize synthesis pathways?

  • Reaction path search : Tools like density functional theory (DFT) model transition states and intermediates to identify energetically favorable pathways. For example, quantum calculations can predict regioselectivity in thioether formation .
  • Machine learning : Algorithms trained on reaction databases (e.g., USPTO) suggest optimal solvents/catalysts. ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error .
  • Molecular dynamics : Simulate steric effects of the piperidine-thioether substituent on coupling reactions to avoid steric hindrance .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thioether group), which may explain reduced in vivo efficacy .
  • Prodrug design : Mask reactive groups (e.g., esterification of pyrrolidine-2,5-dione) to enhance bioavailability .
  • Target engagement studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding affinities to validate on-target effects .

Q. How does stereochemistry at the piperidine ring affect biological activity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test against biological targets. For example, the (R)-configuration may exhibit higher affinity for serotonin receptors due to optimal hydrogen-bond geometry .
  • X-ray crystallography : Determine the absolute configuration of active enantiomers and correlate with activity data .

Q. What methodologies assess the compound’s potential off-target effects in neurological studies?

  • Panel screening : Test against GPCR/kinase panels (e.g., Eurofins Cerep) to identify off-target binding .
  • CRISPR-Cas9 knockouts : Eliminate suspected off-target receptors (e.g., dopamine D₂) in cell lines to isolate the compound’s primary mechanism .
  • Transcriptomics : RNA-seq of treated neurons reveals downstream gene expression changes linked to unintended pathways .

Q. How can structural analogs improve selectivity for a target enzyme?

  • SAR studies : Modify substituents on the methoxyphenyl group (e.g., replace OCH₃ with CF₃) and measure IC₅₀ shifts. For instance, bulkier groups may reduce off-target binding to CYP450 enzymes .
  • Co-crystallization : Solve the crystal structure of the compound bound to the target (e.g., HDAC6) to guide rational design of hydrogen-bond donors/acceptors .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. The thioether group may hydrolyze in acidic conditions, necessitating enteric coatings for oral delivery .
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation of the pyrrolidine-2,5-dione core .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Knockdown/knockin models : Use siRNA or transgenic animals to modulate target expression and assess phenotypic rescue .
  • Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates, followed by LC-MS/MS identification .

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